molecular formula C9H10N2O B3045546 2,3-dihydro-1H-isoindole-1-carboxamide CAS No. 1095715-76-6

2,3-dihydro-1H-isoindole-1-carboxamide

Cat. No.: B3045546
CAS No.: 1095715-76-6
M. Wt: 162.19
InChI Key: VKYTVITWNRXGGT-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-isoindole-1-carboxamide is a heterocyclic compound that belongs to the class of isoindoles. Isoindoles are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and organic materials. This compound is characterized by a fused ring system consisting of a benzene ring and a pyrrole ring, with a carboxamide group attached to the nitrogen atom of the pyrrole ring.

Mechanism of Action

Target of Action

The primary target of 2,3-dihydro-1H-isoindole-1-carboxamide, also known as isoindoline-1-carboxamide, is the Poly (ADP-ribose) polymerase-1 (PARP-1) . PARP-1 is a nuclear protein that plays a crucial role in DNA repair and signaling . The compound binds with high affinity to this target, which is helpful in developing new useful derivatives .

Mode of Action

Isoindoline-1-carboxamide interacts with its target, PARP-1, by inhibiting its activity . This inhibition disrupts the normal function of PARP-1, leading to changes in DNA repair and signaling . The compound’s interaction with its target is selective, potentially mitigating toxicities arising from cross-inhibition of other isoforms like PARP-2 .

Biochemical Pathways

The inhibition of PARP-1 by isoindoline-1-carboxamide affects the DNA repair pathway . This disruption can lead to the accumulation of DNA damage, which can trigger cell death, particularly in cancer cells that are heavily reliant on PARP-1 for survival . Therefore, the compound’s action can have downstream effects on cell survival and proliferation .

Pharmacokinetics

Isoindoline-1-carboxamide has excellent ADME (Absorption, Distribution, Metabolism, and Excretion) properties . It is orally available, indicating good absorption, and it has a favorable distribution profile . The compound’s metabolism and excretion properties contribute to its overall bioavailability, making it a potent therapeutic agent .

Result of Action

The molecular effect of isoindoline-1-carboxamide’s action is the inhibition of PARP-1, leading to disrupted DNA repair . On a cellular level, this can result in the death of cells that rely on PARP-1, such as cancer cells . Therefore, the compound has potential therapeutic applications in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-isoindole-1-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phthalic anhydride with amines, followed by cyclization to form the isoindole ring system. The reaction conditions often include the use of solvents like toluene and catalysts such as glacial acetic acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-isoindole-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced isoindole derivatives.

Scientific Research Applications

2,3-Dihydro-1H-isoindole-1-carboxamide has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

    Indole-2-carboxamide: Shares a similar core structure but differs in the position of the carboxamide group.

    Isoindole-1,3-dione: Contains a similar ring system but with different functional groups attached.

Uniqueness

2,3-Dihydro-1H-isoindole-1-carboxamide is unique due to its specific ring structure and functional group arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,3-dihydro-1H-isoindole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-9(12)8-7-4-2-1-3-6(7)5-11-8/h1-4,8,11H,5H2,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKYTVITWNRXGGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(N1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801284811
Record name 2,3-Dihydro-1H-isoindole-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801284811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1095715-76-6
Record name 2,3-Dihydro-1H-isoindole-1-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1095715-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-1H-isoindole-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801284811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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